molecular formula C20H20Cl2SiZr B13740979 CID 161047951

CID 161047951

Cat. No.: B13740979
M. Wt: 450.6 g/mol
InChI Key: XZKALZKDFYNDFA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 161047951 is a chemical compound with unique properties and applications in various fields

Chemical Reactions Analysis

CID 161047951 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 161047951 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in studying cellular mechanisms and pathways. In medicine, it may be explored for its therapeutic potential. Additionally, it has industrial applications in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 161047951 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

CID 161047951 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison helps in understanding the distinct features and potential advantages of this compound over other compounds.

Properties

Molecular Formula

C20H20Cl2SiZr

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C13H9.C5H5.C2H6Si.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-2-4-5-3-1;1-3-2;;;/h1-9H;1-3H,4H2;1-2H3;2*1H;/q2*-1;;;;+4/p-2

InChI Key

XZKALZKDFYNDFA-UHFFFAOYSA-L

Canonical SMILES

C[Si]C.C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

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